2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate

Catalog No.
S13005945
CAS No.
817556-27-7
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate

CAS Number

817556-27-7

Product Name

2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate

IUPAC Name

(2-methyl-1-oxo-1-pyridin-3-ylpropan-2-yl) acetate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-8(13)15-11(2,3)10(14)9-5-4-6-12-7-9/h4-7H,1-3H3

InChI Key

ORJGXVFWYVSDAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C(=O)C1=CN=CC=C1

2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is a chemical compound characterized by the presence of a pyridine ring, a ketone group, and an acetate group. Its molecular formula is C9H11NO2C_9H_{11}NO_2, and it features a unique structural arrangement that contributes to its chemical properties and potential biological activities. The compound is notable for its ability to participate in various

The reactivity of 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate can be attributed to its functional groups. Key types of reactions include:

  • Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic attack, allowing for the formation of various derivatives.
  • Esterification: The acetate group can react with alcohols to form esters, which may have different biological or physical properties.
  • Reduction Reactions: The ketone can be reduced to an alcohol, which may enhance solubility and alter biological activity.

These reactions facilitate the synthesis of derivatives that may have enhanced or modified biological activities .

Research indicates that 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate exhibits various biological activities, primarily due to its interaction with biological targets influenced by the pyridine moiety. Potential activities include:

  • Antimicrobial Properties: Some studies suggest that compounds containing pyridine rings can exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary research indicates potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways .

Synthesis of 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate can be achieved through several methods:

  • Acylation Reaction: A common method involves the acylation of 2-methylpropan-2-ol with pyridine-3-carboxylic acid chloride, followed by esterification with acetic anhydride.
  • Condensation Reactions: Another approach is through condensation between 2-methylpropanal and pyridine derivatives under acidic conditions to yield the desired compound.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield .

The applications of 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate are diverse:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development, particularly for antimicrobial and anticancer agents.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemicals: Its antimicrobial properties may find applications in developing agrochemicals aimed at protecting crops from pathogens .

Interaction studies involving 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can reveal insights into its mechanism of action and potential therapeutic uses.
  • Receptor Interaction: Studies assessing how the compound binds to specific receptors can help elucidate its pharmacological profile and therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems can inform its safety profile and efficacy as a drug candidate .

Several compounds share structural similarities with 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
Ethyl oxo(pyridin-3-YL)acetateContains an ethyl group instead of methylDifferent solubility profile
4-AcetylpyridinePyridine ring with an acetyl groupExhibits distinct biological activity
3-PyridylacetoneSimilar ketone structureVarying reactivity due to position of substituents
Methyl 2-(pyridin-3-YL)acetateMethyl group attached to a different carbonAltered pharmacokinetics compared to target compound

These compounds highlight the uniqueness of 2-Methyl-1-oxo-1-(pyridin-3-YL)propan-2-YL acetate due to its specific combination of functional groups and their arrangement, contributing to its distinct chemical behavior and potential applications in medicinal chemistry .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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